molecular formula C17H12ClN3O3 B2357523 (E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide CAS No. 941010-19-1

(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2357523
CAS No.: 941010-19-1
M. Wt: 341.75
InChI Key: MOXYPRIWLVKQKQ-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H12ClN3O3 and its molecular weight is 341.75. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antioxidant Properties

Research has demonstrated that derivatives of chromene-3-carboxamide, such as those synthesized through multicomponent reactions and solvent-free conditions, exhibit significant antibacterial and antioxidant activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising activity in comparison to standard antibiotics like ampicillin. Additionally, their antioxidant capabilities were highlighted through in vitro assays, presenting strong activity which could be beneficial for various medicinal applications (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Solvatochromic Properties

The solvatochromic behavior of chromene-3-carboxamide derivatives has been studied, offering insights into their potential use in chemical sensors or as molecular probes. These studies involve examining the compounds' responses to solvents of varying polarities, which could lead to applications in detecting environmental changes or in materials science for developing responsive materials (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Ring Transformation and Chemical Reactivity

Investigations into the chemical reactivity of chromone-3-carboxamide with various nucleophiles have led to the development of novel compounds through ring transformation. This research paves the way for the synthesis of diverse chromene-based structures, which could have implications in the development of new pharmaceuticals or materials with unique properties (M. Ibrahim, 2013).

Cytotoxic Activity

The application of ultrasound-promoted synthesis techniques has enabled the development of thiazole derivatives bearing a coumarin nucleus, which exhibited potent cytotoxic activity. This highlights the potential of chromene-3-carboxamide derivatives in cancer research, offering a new avenue for the development of anticancer agents (S. M. Gomha & K. Khalil, 2012).

Molecular Docking and Dynamics Simulation Studies

Further research into chromene-3-carboxamide derivatives has involved molecular docking and dynamics simulations to predict biological activities. These studies have focused on antitumor activity, demonstrating the potential of these compounds as pharmaceutical agents. Theoretical approaches provide insights into the stability, reactivity, and interaction with biological targets, which is crucial for drug development processes (Y. Mary et al., 2021).

Properties

IUPAC Name

(2E)-2-[(4-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-12-7-5-10(6-8-12)16(23)20-21-17-13(15(19)22)9-11-3-1-2-4-14(11)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXYPRIWLVKQKQ-HEHNFIMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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